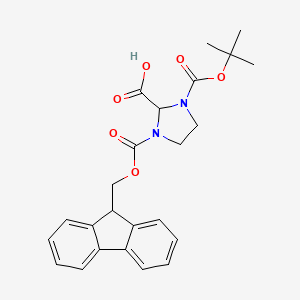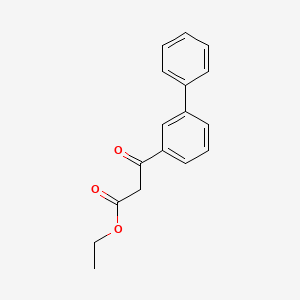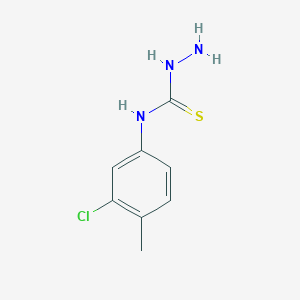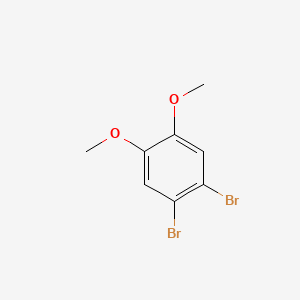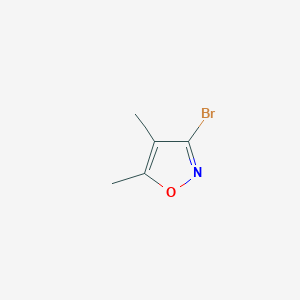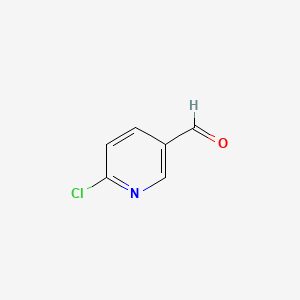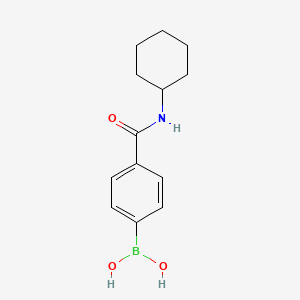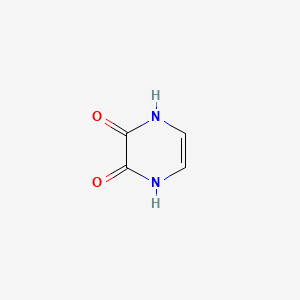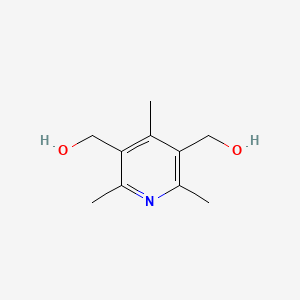
2,4,6-Trimethyl-3,5-pyridinedimethanol
Vue d'ensemble
Description
2,4,6-Trimethyl-3,5-pyridinedimethanol is a pharmaceutical intermediate and a heterocyclic compound . It is also known as [5-(hydroxymethyl)-2,4,6-trimethylpyridin-3-yl]methanol .
Molecular Structure Analysis
The molecular formula of 2,4,6-Trimethyl-3,5-pyridinedimethanol is C10H15NO2 . It has a molecular weight of 181.23200 . The exact mass is 181.11000 .Physical And Chemical Properties Analysis
2,4,6-Trimethyl-3,5-pyridinedimethanol has a density of 1.138g/cm3 . Its boiling point is 362.8ºC at 760 mmHg . The flash point is 173.2ºC . The LogP value is 0.99140 , and the index of refraction is 1.563 .Applications De Recherche Scientifique
Synthesis and Structural Studies
Synthesis of Tetranuclear Compounds : Zhao et al. (2010) described the synthesis of tetranuclear heterobimetallic compounds using 2,6-pyridinedimethanol, among other reactants. These compounds, featuring a novel Co(2)Ln(2)O(4)-heterocubane structure, show interesting magnetic properties and potential applications in magnetic materials and molecular magnetism (Zhao et al., 2010).
Antioxidant Properties : Wijtmans et al. (2004) explored the synthesis and antioxidant properties of a series of 6-substituted-2,4-dimethyl-3-pyridinols, which exhibit significant phenolic chain-breaking antioxidant activity. This research highlights the potential of these compounds in mitigating oxidative stress-related damage (Wijtmans et al., 2004).
Chemical Reactivity and Coordination Chemistry
Transesterification Studies : Jackman and Chen (1997) investigated the transesterification rates of the 2,4,6-trimethylphenolate ion with various esters. Their findings contribute to a deeper understanding of the reaction mechanisms in organometallic chemistry (Jackman & Chen, 1997).
Supramolecular Chemistry : Schubert and Eschbaumer (1999) synthesized 2,6-Bis(trimethyltin)pyridine, a related compound, used in Stille-type coupling procedures to prepare complex pyridine-based ligands. This advancement is significant in supramolecular chemistry (Schubert & Eschbaumer, 1999).
Magnetic Properties of Complexes : Research by Chrenková and Valigura (2018) focused on the magnetic properties of Co(II) complexes using 2,6-pyridinedimethanol as a ligand. Such studies are essential in the field of coordination chemistry and material science (Chrenková & Valigura, 2018).
Biodegradable Polymers
- Polycaprolactone/Polyurethanes Synthesis : Tsou et al. (2013) used 2,6-pyridinedimethanol in the synthesis of biodegradable polycaprolactone/polyurethanes, highlighting its utility in developing environmentally friendly materials (Tsou et al., 2013).
Catalytic Applications
- Kinetic Resolution via Amide Bond Formation : Shimoda and Yamamoto (2017) utilized a chiral Brønsted acid catalyst for the kinetic resolution of a 2-pyridyl ester, demonstrating the potential of 2,4,6-trimethyl-3,5-pyridinedimethanol in asymmetric synthesis and catalysis (Shimoda & Yamamoto, 2017).
Propriétés
IUPAC Name |
[5-(hydroxymethyl)-2,4,6-trimethylpyridin-3-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2/c1-6-9(4-12)7(2)11-8(3)10(6)5-13/h12-13H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNWMEGUBZXQJQN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=C1CO)C)C)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20376219 | |
| Record name | 2,4,6-Trimethyl-3,5-pyridinedimethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20376219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4,6-Trimethyl-3,5-pyridinedimethanol | |
CAS RN |
633318-43-1 | |
| Record name | 2,4,6-Trimethyl-3,5-pyridinedimethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20376219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



